Cas no 590376-58-2 (2,8-Dimethylquinoline-4-carbohydrazide)
2,8-Dimethylquinoline-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinecarboxylicacid,2,8-dimethyl-,hydrazide(9CI)
- 2,8-DIMETHYLQUINOLINE-4-CARBOHYDRAZIDE
- ALBB-002715
- CTK5A9269
- MolPort-001-577-329
- STK441288
- MFCD03420481
- 590376-58-2
- LS-01207
- SB86300
- A917824
- AKOS003327524
- CS-0319753
- DTXSID00403613
- 2,8-Dimethylquinoline-4-carbohydrazide
-
- MDL: MFCD03420481
- Inchi: 1S/C12H13N3O/c1-7-4-3-5-9-10(12(16)15-13)6-8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16)
- InChI Key: HWYAJANQOLSDLH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)N=C2C(C)=CC=CC2=1)NN
Computed Properties
- Exact Mass: 215.105862047g/mol
- Monoisotopic Mass: 215.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68Ų
2,8-Dimethylquinoline-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114334-1g |
2,8-dimethylquinoline-4-carbohydrazide |
590376-58-2 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114334-5g |
2,8-dimethylquinoline-4-carbohydrazide |
590376-58-2 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114334-10g |
2,8-dimethylquinoline-4-carbohydrazide |
590376-58-2 | 95% | 10g |
$1080 | 2021-08-06 | |
| TRC | D263870-100mg |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D263870-250mg |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 250mg |
$ 380.00 | 2022-06-05 | ||
| TRC | D263870-500mg |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 500mg |
$ 600.00 | 2022-06-05 | ||
| Chemenu | CM114334-1g |
2,8-dimethylquinoline-4-carbohydrazide |
590376-58-2 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB404841-500 mg |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB404841-1 g |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB404841-5 g |
2,8-Dimethylquinoline-4-carbohydrazide |
590376-58-2 | 5g |
€1074.00 | 2023-04-25 |
2,8-Dimethylquinoline-4-carbohydrazide Suppliers
2,8-Dimethylquinoline-4-carbohydrazide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2,8-Dimethylquinoline-4-carbohydrazide
Professional Introduction to 2,8-Dimethylquinoline-4-carbohydrazide (CAS No. 590376-58-2)
2,8-Dimethylquinoline-4-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 590376-58-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the quinoline derivatives family, which is well-documented for its diverse applications in medicinal chemistry. The presence of both methyl groups at the 2 and 8 positions, along with a carbohydrazide functional group at the 4-position, imparts distinct reactivity and interaction capabilities, making it a promising candidate for further exploration.
The quinoline scaffold is a well-established motif in drug discovery, with numerous examples of quinoline-based compounds exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of the carbohydrazide moiety in 2,8-Dimethylquinoline-4-carbohydrazide enhances its potential utility by enabling various chemical transformations, including condensation reactions with aldehydes and ketones, which can lead to the formation of Schiff bases. These derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,8-Dimethylquinoline-4-carbohydrazide and biological systems. Studies have demonstrated that the compound can exhibit binding affinity to certain enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator. This aligns with the growing interest in developing small-molecule inhibitors for therapeutic applications.
In addition to its pharmacological potential, 2,8-Dimethylquinoline-4-carbohydrazide has shown promise in material science applications. The quinoline derivative's ability to form coordination complexes with metal ions has been explored for the development of luminescent materials and catalysts. These complexes exhibit unique optical properties that make them suitable for use in sensors and light-emitting devices.
The synthesis of 2,8-Dimethylquinoline-4-carbohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The carbohydrazide group introduces a reactive site that can be selectively functionalized, allowing for the creation of libraries of derivatives with tailored properties. This flexibility has made it a valuable building block in medicinal chemistry research.
Current research efforts are focused on exploring the pharmacological profile of 2,8-Dimethylquinoline-4-carbohydrazide through both in vitro and in vivo studies. Preliminary findings suggest that the compound may possess anti-inflammatory and antioxidant properties, which could be exploited for the treatment of chronic diseases. Furthermore, its structural similarity to known bioactive compounds makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent derivatives.
The development of novel synthetic methodologies for quinoline derivatives has also been a key area of interest. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes, reducing the environmental impact associated with traditional methods. These innovations are crucial for scaling up production while maintaining cost-effectiveness.
The role of 2,8-Dimethylquinoline-4-carbohydrazide in interdisciplinary research is becoming increasingly prominent. Its unique combination of chemical reactivity and biological potential makes it a bridge between organic chemistry, medicinal chemistry, and materials science. This cross-disciplinary approach is essential for addressing complex challenges in modern science and technology.
As our understanding of molecular interactions continues to evolve, compounds like 2,8-Dimethylquinoline-4-carbohydrazide will play a pivotal role in shaping future therapeutic strategies. The ongoing exploration of its pharmacological properties and synthetic applications underscores its significance as a research tool and potential lead compound for drug discovery programs.
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